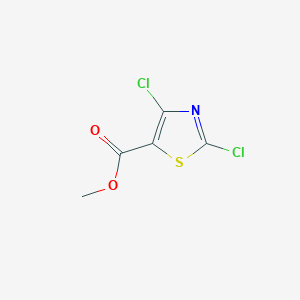Methyl 2,4-dichlorothiazole-5-carboxylate
CAS No.: 861708-66-9
Cat. No.: VC2545898
Molecular Formula: C5H3Cl2NO2S
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 861708-66-9 |
|---|---|
| Molecular Formula | C5H3Cl2NO2S |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | methyl 2,4-dichloro-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C5H3Cl2NO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3 |
| Standard InChI Key | OLMLGJKUAHTNRN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N=C(S1)Cl)Cl |
| Canonical SMILES | COC(=O)C1=C(N=C(S1)Cl)Cl |
Introduction
Chemical Structure and Properties
Methyl 2,4-dichlorothiazole-5-carboxylate features a thiazole ring with chlorine substituents at positions 2 and 4, and a methyl carboxylate group at position 5. The thiazole heterocycle contains nitrogen and sulfur atoms that, combined with the chlorine substituents, create a reactive scaffold for further chemical transformations.
Physical and Chemical Characteristics
The compound exhibits specific physicochemical properties that determine its handling requirements and applications in laboratory settings. These properties are summarized in the following table:
The compound's moderately high melting and boiling points reflect the stability of its molecular structure. Its limited solubility profile necessitates careful consideration during experimental design, particularly when selecting appropriate solvents for reactions or purifications.
Applications in Research and Development
Methyl 2,4-dichlorothiazole-5-carboxylate serves as a versatile building block in chemical synthesis, particularly in pharmaceutical research. Its reactivity is largely governed by the presence of two electron-withdrawing chlorine substituents, which enhance the electrophilicity of the adjacent carbon atoms.
Pharmaceutical Applications
The compound has established significance in pharmaceutical research, with multiple applications identified in the literature:
-
As a precursor in the synthesis of bioactive compounds with potential therapeutic applications .
-
In the development of novel antidiabetic agents, particularly those involving thiazole-based structures that influence insulin release and glucose uptake .
-
As a building block in anticancer drug research, where thiazole derivatives have shown promising activities against hepatocellular carcinoma and other cancer cell lines .
The relatively high cost reflects the specialized nature of the compound and the technical expertise required for its production. This pricing structure suggests its use primarily in high-value applications where the cost is justified by the compound's utility.
Comparative Analysis with Related Compounds
Examining structurally related compounds provides valuable context for understanding the chemical behavior and potential applications of methyl 2,4-dichlorothiazole-5-carboxylate.
Structural Analogs
The following table compares methyl 2,4-dichlorothiazole-5-carboxylate with related compounds:
Structure-Activity Relationships
The structural variations seen in these related compounds offer insights into potential structure-activity relationships that may guide synthetic design:
-
The substitution of chlorine with bromine (as in methyl 2,4-dibromo-1,3-thiazole-5-carboxylate) generally enhances leaving group ability while maintaining similar steric properties, potentially affecting reactivity in nucleophilic substitution reactions.
-
Replacement of the thiazole ring with other heterocycles (pyrimidine, quinazoline) alters the electronic distribution and spatial arrangement of functional groups, which can significantly impact biological activity profiles.
-
The presence of methyl groups instead of chlorine atoms (as in methyl 2-methylthiazole-5-carboxylate) reduces electrophilicity and changes the reactivity pattern, typically resulting in compounds less amenable to nucleophilic substitution.
These structural relationships can guide researchers in selecting appropriate building blocks for specific synthetic targets, particularly in medicinal chemistry campaigns where subtle structural modifications can significantly affect biological activity.
Research Applications and Future Directions
The utility of methyl 2,4-dichlorothiazole-5-carboxylate extends beyond its role as a synthetic intermediate, with implications for several research domains.
Medicinal Chemistry Applications
Research indicates that thiazole derivatives similar to methyl 2,4-dichlorothiazole-5-carboxylate show promising biological activities:
-
Novel thiazole derivatives have demonstrated anticancer effects against hepatocellular carcinoma cell lines, including Huh7 and Plc/Prf/5, with some compounds exhibiting strong activity at concentrations as low as 10 μM .
-
Morpholino thiazolyl-2,4-thiazolidinediones have shown insulin-releasing activity in the presence of glucose, highlighting the potential of thiazole-based compounds in diabetes treatment .
The reactive chlorine substituents in methyl 2,4-dichlorothiazole-5-carboxylate provide convenient handles for introducing diverse functional groups, making it an excellent scaffold for generating chemical libraries for biological screening.
Future Research Directions
Several promising research avenues emerge from the current understanding of methyl 2,4-dichlorothiazole-5-carboxylate:
-
Development of more efficient synthetic routes to improve accessibility and reduce production costs.
-
Exploration of regioselective functionalization strategies to access novel derivatives.
-
Investigation of structure-activity relationships in specific therapeutic contexts, particularly in anticancer and antidiabetic research.
-
Application in the development of chemical probes for biological studies.
The reactivity patterns of thiazole derivatives, as discussed in research on nucleophilic substitution reactions , provide valuable insights for designing selective transformations of methyl 2,4-dichlorothiazole-5-carboxylate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume